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molecular formula C14H17NO6 B1646583 4-[(Boc-amino)methyl]-phthalic acid

4-[(Boc-amino)methyl]-phthalic acid

Cat. No. B1646583
M. Wt: 295.29 g/mol
InChI Key: YRCKETVGEDEDTC-UHFFFAOYSA-N
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Patent
US07176227B2

Procedure details

The compound (76.4 mg) obtained in Example 129-3 was dissolved in methanol (4.5 ml). A 1 mol/l sodium hydroxide aqueous solution (2.3 ml) was dropped in this solution. Then, the solution was stirred at room temperature for 2 hours and then neutralized with the addition of 1 mol/l hydrochloric acid (2.3 ml). The residue obtained by distilling the solvent off was purified through silica gel column chromatography (chloroform/methanol), thereby obtaining the subject compound (65.3 mg) as a pale-yellow oily substance.
Name
compound
Quantity
76.4 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:23])[C:4]1[C:5](=[CH:10][C:11]([CH2:14][NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=[CH:12][CH:13]=1)[C:6]([O:8]C)=[O:7].[OH-].[Na+].Cl>CO>[C:19]([O:18][C:16]([NH:15][CH2:14][C:11]1[CH:10]=[C:5]([C:6]([OH:8])=[O:7])[C:4](=[CH:13][CH:12]=1)[C:3]([OH:23])=[O:2])=[O:17])([CH3:22])([CH3:20])[CH3:21] |f:1.2|

Inputs

Step One
Name
compound
Quantity
76.4 mg
Type
reactant
Smiles
COC(C=1C(C(=O)OC)=CC(=CC1)CNC(=O)OC(C)(C)C)=O
Name
Quantity
4.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling the solvent
CUSTOM
Type
CUSTOM
Details
off was purified through silica gel column chromatography (chloroform/methanol)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC=1C=C(C(C(=O)O)=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 65.3 mg
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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